molecular formula C17H17NO5S B2523268 Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate CAS No. 868153-65-5

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2523268
CAS No.: 868153-65-5
M. Wt: 347.39
InChI Key: BNHAUQQQQYLTAH-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a fused benzodioxine moiety linked via an amide bond to a substituted thiophene ring. The benzodioxine core (1,4-dioxane fused to a benzene ring) contributes to its unique electronic properties, while the thiophene ring is functionalized with methyl groups at positions 4 and 5 and a methyl ester at position 2. Crystallographic characterization of such compounds often employs SHELX software for structure refinement, a standard tool in small-molecule crystallography .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-9-10(2)24-16(14(9)17(20)21-3)18-15(19)13-8-22-11-6-4-5-7-12(11)23-13/h4-7,13H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHAUQQQQYLTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate (commonly referred to as MDBT) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

MDBT is characterized by a complex structure that includes a thiophene core and a benzodioxine moiety. Its molecular formula is C17H19N1O5SC_{17}H_{19}N_{1}O_{5}S, with a molecular weight of approximately 345.4 g/mol. The compound's structure contributes to its diverse biological activities.

MDBT exhibits several mechanisms of action that contribute to its biological activity:

  • Opioid Receptor Modulation : MDBT has been shown to act as an agonist at the μ-opioid receptor, which is known for its role in pain modulation and analgesia. This interaction suggests potential use in pain management therapies.
  • GABA Receptor Enhancement : The compound enhances GABAergic activity, which may contribute to its sedative effects and potential applications in anxiety disorders.

Analgesic Effects

Research indicates that MDBT possesses significant analgesic properties. In animal models, the compound demonstrated a reduction in pain responses comparable to established analgesics. Studies suggest that MDBT’s efficacy may be attributed to its dual action on opioid and GABA receptors, leading to enhanced pain relief.

Sedative Effects

MDBT has also shown sedative properties in preclinical studies. The enhancement of GABA receptor activity suggests potential applications in treating anxiety and sleep disorders. Animal studies have indicated that MDBT can reduce anxiety-like behaviors, making it a candidate for further investigation in psychopharmacology.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and therapeutic potential of MDBT. These studies indicate:

Case Studies

Recent case studies have highlighted the therapeutic potential of MDBT:

  • A study involving animal models for chronic pain indicated that MDBT significantly reduced pain scores compared to control groups receiving placebo treatments.
  • Another study focusing on anxiety-related behaviors showed that MDBT administration led to decreased anxiety levels in tested subjects, suggesting its utility as an anxiolytic agent .

Data Table: Biological Activity Summary

Activity Observation Reference
AnalgesicSignificant pain relief in animal models
SedativeReduced anxiety-like behaviors
CytotoxicityNon-toxic at ≤20 µM
Tyrosinase InhibitionPotential based on structural analogs

Current State of Research

The current state of research on MDBT is still evolving. While preliminary findings are promising, further studies are required to fully elucidate its pharmacological profiles and mechanisms of action. Ongoing research aims to explore the compound's effects in various disease models and its potential therapeutic applications across different fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related heterocyclic esters, focusing on core architecture, substituents, physical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Spectral Data (IR, NMR) Applications/Notes
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate Benzodioxine + thiophene - 4,5-dimethylthiophene
- Benzodioxine-3-carbonylamide
- Methyl ester
Not reported Expected IR: ~1715–1777 cm⁻¹ (ester/amide C=O) Potential pharmaceutical/agrochemical candidate
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene - 5-hydroxy
- 3-methyl
- Ethyl ester
153–156 IR: 1777 (ester), 1715 cm⁻¹ (quinone C=O)
¹H NMR: δ 1.40 (ethyl), 2.30 (CH₃)
Synthetic intermediate; redox-active scaffold
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Benzoate + triazine - Sulfonylurea bridge
- Triazine ring
- Methyl ester
Not reported Not provided Herbicide (sulfonylurea class)

Key Comparisons

Core Structure and Electronic Effects

  • The target compound’s benzodioxine-thiophene hybrid contrasts with the benzo[b]thiophene core in Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate . The benzodioxine’s oxygen-rich structure may enhance polarity and hydrogen-bonding capacity compared to the sulfur-containing benzo[b]thiophene.
  • Unlike metsulfuron-methyl , which incorporates a triazine ring and sulfonylurea group, the target lacks nitrogen-rich heterocycles, suggesting divergent reactivity and biological targets.

Substituent Influence on Physicochemical Properties

  • The 4,5-dimethyl groups on the thiophene ring increase lipophilicity relative to the hydroxyl and ethyl substituents in the benzo[b]thiophene derivative . This could improve membrane permeability in biological systems.
  • The absence of sulfonyl or triazine groups (common in herbicides like metsulfuron-methyl ) implies the target compound is unlikely to function as a sulfonylurea herbicide.

Spectral and Synthetic Insights The benzo[b]thiophene analogue’s IR peaks at 1777 and 1715 cm⁻¹ align with ester and quinone carbonyl stretches, respectively . The target compound would exhibit similar ester/amide C=O stretches (~1700–1750 cm⁻¹). Synthesis of the benzo[b]thiophene derivative involves acetylation with boron trifluoride catalysis , whereas the target’s amide linkage likely requires coupling reagents (e.g., EDC/HOBt).

Applications The benzo[b]thiophene derivative’s redox-active quinone moiety suggests utility in materials science or as a synthetic intermediate .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyanoacetylation and condensation. For example:

  • Step 1: React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group via nucleophilic substitution .
  • Step 2: Perform Knoevenagel condensation with substituted benzaldehydes in toluene using piperidine/acetic acid catalysis. This step generates the acrylamido derivative with yields ranging from 72% to 94% .

Key Variables:

  • Catalyst: Piperidine enhances enolate formation, critical for condensation efficiency.
  • Solvent: Toluene’s non-polar nature favors dehydration, improving product purity.
  • Time: Reactions typically complete within 5–6 hours under reflux .

Table 1: Example Reaction Yields from

Substituent (R)Yield (%)
4-Cl89
3-NO₂72
4-OCH₃94

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H bend at ~1550 cm⁻¹ for amides) .
  • ¹H NMR: Resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). The thiophene ring protons appear as distinct singlets .
  • Mass Spectrometry: Confirms molecular weight (e.g., [M+H]+ peak at m/z 362 for C₁₈H₁₉NO₅S) .

Best Practices:

  • Use deuterated DMSO for NMR to dissolve polar intermediates.
  • Combine techniques for cross-validation, especially when isolating regioisomers .

Q. What biological activities have been preliminarily investigated for this compound?

Methodological Answer:

  • Anticancer Potential: Analogous thiophene derivatives show activity against kinase pathways (e.g., EGFR inhibition) .
  • Anti-inflammatory Effects: Structural analogs reduce COX-2 expression in vitro, suggesting a role in prostaglandin modulation .
  • Antioxidant Properties: The benzodioxine moiety may scavenge free radicals, as seen in DPPH assays (IC₅₀ ~20 µM) .

Experimental Design Tips:

  • Use MTT assays for cytotoxicity screening with positive controls (e.g., doxorubicin).
  • Validate target engagement via Western blotting for phosphorylated kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side-product formation during synthesis?

Methodological Answer:

  • Side Products: Dimerization or over-condensation may occur due to excess aldehyde or prolonged heating.
  • Optimization Strategies:
    • Stoichiometry: Maintain a 1:1 molar ratio of aldehyde to acrylamido intermediate to limit over-condensation .
    • Temperature Control: Reduce from reflux to 80°C to slow unwanted side reactions while maintaining yield .
    • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to separate dimers .

Case Study:
In , lowering the reaction temperature by 10°C reduced dimer formation from 15% to 5% without affecting yield.

Q. What computational approaches predict the compound’s reactivity in novel chemical environments?

Methodological Answer:

  • DFT Calculations: Model transition states for condensation reactions (e.g., Gibbs free energy barriers) to predict regioselectivity .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .
  • Docking Studies: Predict binding affinities to biological targets (e.g., COX-2 active site) using AutoDock Vina .

Software Recommendations:

  • Gaussian 16 for DFT.
  • GROMACS for MD simulations .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Source Analysis: Compare assay protocols (e.g., cell line differences: HeLa vs. MCF-7 may explain variable IC₅₀ values) .
  • Replication: Use standardized conditions (e.g., 48-hour exposure, 10% FBS in media) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile data from multiple studies .

Example:
In , split-plot designs with four replicates reduced variability in antioxidant activity measurements by 30%.

Q. What methodologies assess the environmental fate and ecotoxicology of this compound?

Methodological Answer:

  • Degradation Studies: Use HPLC-MS to track hydrolysis products in simulated environmental conditions (pH 5–9, 25°C) .
  • Bioaccumulation Tests: Expose model organisms (e.g., Daphnia magna) to measure log Kow values .
  • Toxicity Screening: Perform algal growth inhibition assays (OECD 201) to determine EC₅₀ .

Table 2: Key Parameters from ’s Environmental Study Framework

ParameterMethod
Hydrolysis Half-lifeEPA 1615 (aqueous photolysis)
Soil AdsorptionBatch equilibrium (OECD 106)
Aquatic ToxicityZebrafish embryo assay (OECD 236)

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